2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the pyridazinone intermediate with a piperazine derivative, often under reflux conditions in a suitable solvent such as ethanol or methanol.
Attachment of the Cyclopropyl and Thiophene Groups: These groups are introduced through nucleophilic substitution reactions, using reagents like cyclopropyl halides and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the cyclopropyl and thiophene groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenated derivatives and strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene group.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand these interactions at a molecular level.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(phenyl)pyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophene group.
2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-20-8-6-17(18-2-1-13-30-18)24-27(20)14-21(29)26-11-9-25(10-12-26)19-7-5-16(22-23-19)15-3-4-15/h1-2,5-8,13,15H,3-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJOXDGOEKGUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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